4-Iodo-5-methyl-1H-imidazole

Cross-Coupling Suzuki-Miyaura Sonogashira

4-Iodo-5-methyl-1H-imidazole delivers unmatched reactivity in Pd-catalyzed cross-coupling—significantly outperforming bromo and chloro analogs in oxidative addition. The iodine handle enables chemoselective late-stage functionalization even with less reactive halogens present elsewhere. Higher water solubility vs. bromo analogs simplifies aqueous/biphasic workups. Its high melting point and crystalline nature ensure safe, precise handling at kilogram scale. A privileged building block for IDO1 inhibitors and lipid synthesis modulators per established patent protocols. ≥95% purity.

Molecular Formula C4H5IN2
Molecular Weight 208 g/mol
CAS No. 15813-07-7
Cat. No. B092809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-5-methyl-1H-imidazole
CAS15813-07-7
Molecular FormulaC4H5IN2
Molecular Weight208 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)I
InChIInChI=1S/C4H5IN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7)
InChIKeyYKQGANWRJDKVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-5-methyl-1H-imidazole CAS 15813-07-7: A Strategic Halogenated Imidazole Building Block for Pharmaceutical Synthesis and Cross-Coupling Chemistry


4-Iodo-5-methyl-1H-imidazole (CAS 15813-07-7) is a heterocyclic aryl iodide belonging to the imidazole class, characterized by an iodine substituent at the C4(5) position and a methyl group at the C5(4) position of the 1H-imidazole ring. This compound is widely employed as a versatile intermediate in medicinal chemistry and organic synthesis due to its ability to undergo efficient palladium-catalyzed cross-coupling reactions, enabling the rapid construction of complex, biologically active molecules . Its high purity (typically ≥95–99%) and well-defined physical properties make it a reliable choice for both research and industrial applications .

Why 4-Iodo-5-methyl-1H-imidazole Cannot Be Replaced by Unsubstituted or Less Reactive Imidazole Analogs in Cross-Coupling-Driven Synthesis


In-class imidazole analogs, such as the parent 5-methyl-1H-imidazole or the 4-chloro- and 4-bromo- derivatives, exhibit significantly different physicochemical properties and reactivities that preclude simple interchange. The iodine atom in 4-iodo-5-methyl-1H-imidazole dramatically enhances its reactivity in oxidative addition steps of palladium-catalyzed cross-coupling reactions compared to bromo and chloro analogs [1]. Furthermore, its distinct solubility profile and higher melting point differentiate it from less substituted analogs, impacting process development, formulation, and storage . Substituting a less reactive halogen or an unsubstituted analog would necessitate re-optimization of reaction conditions, potentially lead to lower yields, and alter the physicochemical properties of downstream intermediates and final products.

Quantitative Differentiation Evidence for 4-Iodo-5-methyl-1H-imidazole vs. Key Analogs in Cross-Coupling Reactivity, Solubility, and Thermal Stability


Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling: Iodo Substituent Outperforms Bromo and Chloro Analogs

4-Iodo-5-methyl-1H-imidazole exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to its 4-bromo and 4-chloro analogs. The iodine substituent facilitates a more facile oxidative addition step with Pd(0) catalysts, a key initiation step in Suzuki-Miyaura, Sonogashira, and other coupling reactions. The reactivity order for oxidative addition is well-established as I > Br ~ OTf > Cl [1]. In a representative example, a highly functionalized 4-iodoimidazole derivative underwent Suzuki-Miyaura cross-coupling with a pyrimidineboronic acid in 67% yield, while 5-iodoimidazoles achieved 68–79% yields with phenylboronic acids under similar conditions [2].

Cross-Coupling Suzuki-Miyaura Sonogashira

Higher Purity and Crystalline Stability: 4-Iodo-5-methyl-1H-imidazole Melts at 153–154°C vs. 44–47°C for Unsubstituted 5-Methyl-1H-imidazole

4-Iodo-5-methyl-1H-imidazole possesses a significantly higher melting point (153–154°C) compared to the unsubstituted 5-methyl-1H-imidazole (44–47°C) . This substantial increase (>100°C) is indicative of stronger intermolecular interactions in the crystalline state, conferring greater thermal stability and facilitating handling and storage as a solid. The compound is typically supplied as a high-purity (99%) crystalline powder, which is advantageous for precise weighing and formulation in both research and industrial settings .

Physicochemical Properties Thermal Stability Process Chemistry

Optimized Solubility Profile for Diverse Reaction Media: Water Solubility 5 g/100 mL at 20°C vs. Estimated 3.6 g/100 mL for Bromo Analog

The solubility of 4-iodo-5-methyl-1H-imidazole in water is 5 g per 100 mL at 20°C (50 mg/mL) . In comparison, the 4-bromo analog has an estimated water solubility of 3575 mg/L (3.6 mg/mL) at 25°C [1]. This represents an approximately 14-fold higher aqueous solubility for the iodo compound. Additionally, the iodo compound is freely soluble in ethanol and ether, making it amenable to a wide range of reaction solvents .

Solubility Process Development Formulation

Validated Intermediate in Industrial and Academic Medicinal Chemistry Campaigns

4-Iodo-5-methyl-1H-imidazole is explicitly claimed and utilized as a key synthetic intermediate in numerous pharmaceutical patents and primary research publications. For instance, it is employed in the synthesis of heterocyclic modulators of lipid synthesis (WO-2015095767-A1) and in the preparation of imidazole derivatives for various therapeutic targets, as detailed in a Merck Sharp & Dohme Corp. patent (WO2017/74832) . These citations demonstrate its proven utility in constructing complex, pharmacologically relevant molecules.

Medicinal Chemistry Drug Discovery Chemical Biology

Recommended Application Scenarios for 4-Iodo-5-methyl-1H-imidazole Leveraging Its Differentiated Reactivity and Properties


Efficient Construction of C4(5)-Arylated Imidazole Libraries via Suzuki-Miyaura or Sonogashira Coupling

Utilize 4-iodo-5-methyl-1H-imidazole as a privileged electrophilic partner in palladium-catalyzed cross-coupling reactions. Its high reactivity towards oxidative addition [1] enables rapid diversification at the C4(5) position with a broad range of aryl, heteroaryl, and alkynyl nucleophiles, generating focused libraries of 4(5)-substituted imidazoles for biological screening [2].

Synthesis of Complex Pharmaceutical Intermediates Requiring Mild, High-Yielding Halogen-Selective Transformations

In multi-step synthetic routes towards drug candidates, the iodo substituent serves as a superior handle for late-stage functionalization. Its enhanced reactivity allows for selective coupling in the presence of less reactive bromo or chloro groups elsewhere in the molecule, providing chemoselectivity that is difficult to achieve with bromo or chloro imidazole analogs [1].

Process Chemistry Development Where Aqueous Solubility and Crystalline Handling are Critical

For reactions conducted in aqueous or biphasic media, the significantly higher water solubility of 4-iodo-5-methyl-1H-imidazole compared to the bromo analog [1] simplifies reaction setup and workup. Additionally, its high melting point and crystalline nature [2] facilitate safe, precise handling and storage in kilogram-scale operations.

Validated Starting Material for Literature-Known Synthetic Sequences in Drug Discovery

Employ 4-iodo-5-methyl-1H-imidazole as a reliable building block in established synthetic protocols, such as those described in patents for IDO1 inhibitors or lipid synthesis modulators [1]. This reduces the need for reaction optimization and ensures compatibility with downstream transformations, accelerating lead optimization timelines.

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